

Technical Guide: Structural Elucidation of 1-Cyclohexyl-5-ethylbarbituric Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Cyclohexyl-5-ethylbarbituric acid

CAS No.: 837-32-1

Cat. No.: B1595757

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Executive Summary & Chemical Context

Target Molecule: **1-Cyclohexyl-5-ethylbarbituric acid** Molecular Formula: $C_{14}H_{21}N_3O_3$

Exact Mass: 238.1317 Da Core Challenge: Barbiturates exhibit high susceptibility to tautomerism and isomerism.^[1] The primary analytical objective is to differentiate the target molecule (N-substituted, C5-monosubstituted) from its pharmacologically distinct isomers:

- 5-Cyclohexyl-5-ethylbarbituric acid: The 5,5-disubstituted isomer (often more potent as a sedative).^{[1][2]}
- O-alkylated derivatives: Kinetic byproducts of synthesis.^{[1][2]}
- Cyclobarbital: 5-(1-cyclohexen-1-yl)-5-ethylbarbituric acid (distinguished by unsaturation).^{[1][2][3]}

This guide prescribes a multi-modal elucidation workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.^{[1][2]}

Synthesis Context & Impurity Logic

Understanding the origin of the molecule informs the elucidation strategy.[2] **1-Cyclohexyl-5-ethylbarbituric acid** is typically synthesized via the condensation of N-cyclohexylurea with diethyl ethylmalonate in the presence of sodium ethoxide.[1]

- Mechanistic Implication: The cyclohexyl group is introduced on the urea nitrogen before ring closure, fixing its position at N1.[2]
- Critical Control Point: The C5 position remains mono-substituted (ethyl only), leaving an acidic proton at C5 (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">). This allows for keto-enol tautomerism, which complicates spectral interpretation in polar solvents.[2]

Analytical Workflow: Step-by-Step Protocol

Phase I: Mass Spectrometry (HRMS & Fragmentation)

Objective: Confirm elemental composition and analyze fragmentation to verify N-substitution.

Protocol:

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Mono-substituted barbiturates ionize readily due to the acidic C5 proton.[1][2]
- Validation Criteria:
 - Observe ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> at m/z 237.124.[1]
 - Key Fragmentation (MS/MS): N-substituted barbiturates undergo specific Ring Opening (RDA-like) cleavages.[1][2] Look for the loss of the cyclohexyl isocyanate moiety or retention of the N-cyclohexyl fragment depending on charge localization.[2]

Phase II: Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure.[2] We must prove the cyclohexyl group is on Nitrogen (not Carbon) and that C5 retains one proton.[1][2]

Experiment A:

H NMR (Proton)

Solvent:ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

(Preferred to suppress enolization seen in DMSO-

).[1]

Proton Environment	Chemical Shift (ppm)	Multiplicity	Integration	Structural Causality
N3-H	8.5 - 9.5	Singlet (Broad)	1H	Confirms only one NH remains (unlike 5,5-disubstituted isomers which have 2 NH).
N1-CH (Cyclohexyl)	4.5 - 4.8	Multiplet (tt)	1H	Diagnostic. ^{[1][2]} The deshielding (>4.0 ppm) confirms attachment to the electron-withdrawing Nitrogen. ^[2]
C5-H	3.2 - 3.5	Triplet (Coupling to the ethyl)	1H	Critical Proof. Coupling to the ethyl proves mono-substitution at C5. ^[1]
Ethyl	2.0 - 2.2	Multiplet/Quintet	2H	Coupled to both C5-H and Methyl

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Ethyl ngcontent- ng- c1989010908="" _ngghost-ng- c3017681703="" class="inline ng- star-inserted">	0.9 - 1.0	Triplet	3H	Standard terminal methyl. [1]
Cyclohexyl ngcontent-ng- c1989010908="" _ngghost-ng- c3017681703="" class="inline ng- star-inserted">	1.2 - 2.0	Multiplets	10H	Characteristic ring envelope.[1]

Experiment B:

C NMR & DEPT-135

- C5 Signal: Expect a signal around 50-55 ppm.[2]
 - Differentiation: If this were the 5,5-disubstituted isomer, C5 would be quaternary (no DEPT signal) and shifted downfield to ~60 ppm.[2] In the target, C5 is a methine (positive DEPT signal).[2]
- Carbonyls: Three distinct signals (C2, C4, C6).[2] C2 (urea carbon) usually appears around 150 ppm, while C4/C6 (amide carbons) appear around 170 ppm.[1][2]

Experiment C: 2D NMR (HMBC) - The "Smoking Gun"

Run Heteronuclear Multiple Bond Correlation (HMBC) to link the cyclohexyl ring to the barbiturate core.[1][2]

- Target Correlation: Look for a cross-peak between the N1-CH proton (cyclohexyl methine) and the C2 Carbonyl carbon.[1][2]
- Interpretation: This correlation is only possible if the cyclohexyl is directly attached to N1.[2]

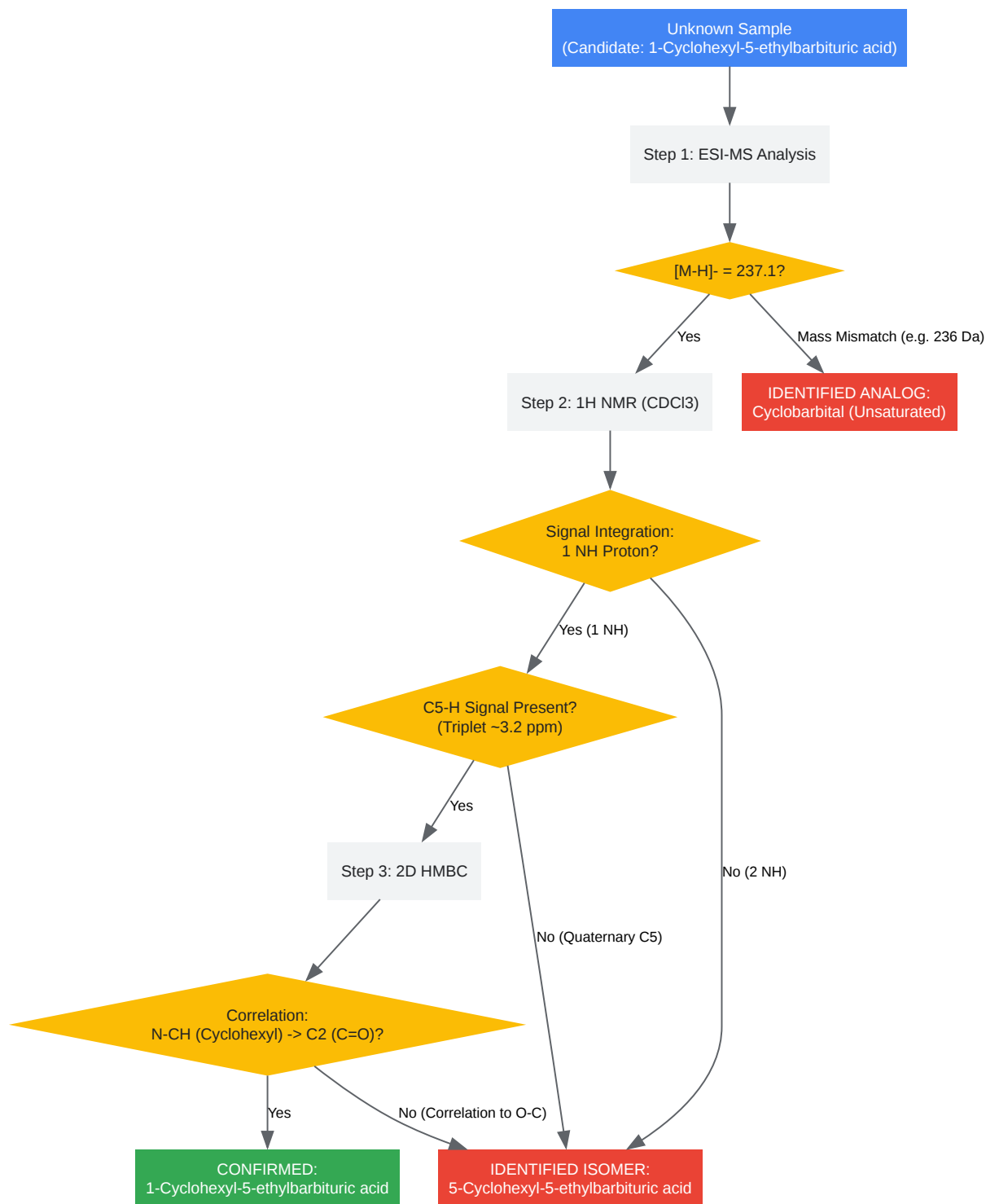
Phase III: X-Ray Crystallography (Polymorphism Check)

Barbiturates are notorious for polymorphism.[1][2] While NMR confirms the molecular structure, X-ray diffraction (XRD) confirms the solid-state packing.[2]

- Single Crystal XRD: Recrystallize from ethanol/water.
- Comparison: Compare unit cell dimensions against the known polymorphs of the isomer 5-cyclohexyl-5-ethylbarbituric acid (Space group
or
) to ensure no isomeric contamination.
- Hydrogen Bonding: The target (1-cyclohexyl) has only one H-bond donor (N3-H), whereas the 5,5-isomer has two.[2] This drastically alters the crystal lattice energy and melting point (Target MP is typically lower than the 5,5-isomer's >470 K).[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for accepting or rejecting the proposed structure based on experimental data.



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Caption: Decision tree for distinguishing **1-Cyclohexyl-5-ethylbarbituric acid** from its 5,5-disubstituted isomers and analogs.

References

- ChemicalBook. (2023).[2] **1-Cyclohexyl-5-ethylbarbituric acid** (CAS 837-32-1) Product Properties.[1][2][4] Retrieved from [2]
- Gelbrich, T., et al. (2015).[1][2] Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C: Structural Chemistry.[1][2] Retrieved from
- PubChem. (2025).[1][2] Barbituric Acid Structure and Bioactivity Data.[2][5][6][7][8] National Library of Medicine.[2] Retrieved from [2]
- Sigma-Aldrich. (2023).[1][2] NMR Chemical Shifts of Common Impurities and Solvents.[1][2] Retrieved from

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Sources

- [1. Cyclobarbitol | C12H16N2O3 | CID 5838 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Buy 1-\(1-Cyclohexen-1-yl\)-5-ethylbarbituric acid | 94022-58-9 \[smolecule.com\]](#)
- [4. 1-Cyclohexyl-5-ethylbarbituric acid | 837-32-1 \[chemicalbook.com\]](#)
- [5. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. chemimpex.com \[chemimpex.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. ijirt.org \[ijirt.org\]](#)

- To cite this document: BenchChem. [Technical Guide: Structural Elucidation of 1-Cyclohexyl-5-ethylbarbituric Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595757/docs#technical-guide-structural-elucidation-of-1-cyclohexyl-5-ethylbarbituric-acid>]

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